molecular formula C23H27N3O B2400009 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847395-03-3

1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2400009
CAS RN: 847395-03-3
M. Wt: 361.489
InChI Key: HEDJARCTMXXHIC-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrrolidin-2-one derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of compounds structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one often involves intricate chemical reactions. For example, the synthesis of benzimidazole derivatives, which share a part of the core structure, can be achieved through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. These synthetic routes offer pathways to a broad array of benzimidazole-based compounds with potential for diverse applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Photophysical Properties

Research into the photophysical properties of related compounds, such as the study of hemicyanine dyes like 1-ethyl-2-(4-(p-dimethylaminophenyl)-1,3-butadienyl)pyridinium perchlorate (LDS-698), highlights the importance of understanding how these molecules interact with light. Such studies can lead to applications in sensors, organic light-emitting diodes (OLEDs), and fluorescent markers. The investigation into LDS-698, for example, explores its behavior in various solvents, providing insights into the solvation effects on photoisomerization and twisted intramolecular charge transfer (TICT) processes (Seth et al., 2009).

Catalytic Activity

Compounds with benzimidazole motifs have been explored for their catalytic activity in carbon-carbon bond-forming reactions. For instance, benzimidazolium salts and their palladium N-heterocyclic carbene (NHC) complexes demonstrate efficacy in Suzuki–Miyaura cross-coupling and arylation reactions. These findings suggest potential applications in the synthesis of biaryl compounds and pharmaceuticals, where the efficiency of these catalysts can significantly impact the production process and the environmental footprint (Akkoç, Gök, Ilhan, & Kayser, 2016).

Antibacterial Activity

The search for new antibacterial agents is a critical area of pharmaceutical research. Compounds derived from or structurally related to 1-(4-butylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one have been investigated for their antibacterial properties. For example, the synthesis of azoles and their evaluation for high antibacterial activity represent an ongoing effort to combat resistant bacterial strains. Such research not only contributes to the development of new drugs but also enhances our understanding of the mechanisms of action at the molecular level (Peleckis et al., 2018).

properties

IUPAC Name

1-(4-butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-3-5-8-17-11-13-19(14-12-17)26-16-18(15-22(26)27)23-24-20-9-6-7-10-21(20)25(23)4-2/h6-7,9-14,18H,3-5,8,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJARCTMXXHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

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